AMG-900

Vue d'ensemble

Description

AMG-900 est un inhibiteur pan-aurorakinase puissant et hautement sélectif. Les aurorakinases sont une famille de kinases sérine/thréonine qui jouent des rôles essentiels dans la division cellulaire en régulant des processus tels que la maturation des centrosomes, l'assemblage du fuseau mitotique, la condensation des chromosomes, l'attachement du fuseau et la cytokinèse . This compound est biodisponible par voie orale et a montré une activité significative dans les lignées cellulaires tumorales résistantes aux taxanes .

Applications De Recherche Scientifique

AMG-900 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

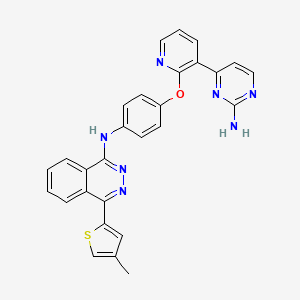

AMG-900, also known as N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine, is a potent and highly selective inhibitor of the Aurora kinases . The Aurora kinases, specifically Aurora A, B, and C, are the primary targets of this compound . These kinases play essential roles in cell division and are often overexpressed in various human cancers, making them attractive targets for anticancer therapy .

Mode of Action

This compound interacts with its targets, the Aurora kinases, by inhibiting their autophosphorylation . This inhibition disrupts the normal function of these kinases, leading to changes in cell division . Specifically, this compound treatment results in aborted cell division without a prolonged mitotic arrest, which ultimately leads to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell division process, particularly the functions regulated by the Aurora kinases . By inhibiting the autophosphorylation of Aurora-A and -B, this compound disrupts the normal cell division process . This disruption affects downstream effects such as chromosome condensation and orientation, as well as cytokinesis .

Pharmacokinetics

This compound exhibits rapid absorption and fast clearance, supporting its once-daily dosing regimen . The maximum tolerated dose (MTD) was found to be 25 mg/day, which can be increased to 40 mg/day with granulocyte colony-stimulating factor (G-CSF) prophylaxis .

Result of Action

The primary result of this compound’s action is the inhibition of cell division, leading to cell death . In clinical trials, this compound demonstrated single-agent activity in patients with heavily pretreated, chemotherapy-resistant ovarian cancer . It was found that 10.3% of evaluable patients with ovarian cancer experienced partial response by central imaging per RECIST 1.1 .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including the presence of other drugs. For instance, this compound has shown to potentiate the antiproliferative effects of paclitaxel and ixabepilone at low nanomolar concentrations . Furthermore, it has been found to be active in tumor cell lines that are resistant to taxanes and other Aurora kinase inhibitors .

Analyse Biochimique

Biochemical Properties

AMG-900 inhibits the autophosphorylation of Aurora-A and -B kinases, as well as the phosphorylation of histone H3 on Ser 10, a proximal substrate of Aurora-B . This inhibition disrupts cell division without causing a prolonged mitotic arrest, ultimately leading to cell death .

Cellular Effects

In various cancer cell lines, this compound has been shown to inhibit cell proliferation by inducing polyploidy and apoptosis . It has also been found to potentiate the antiproliferative effects of other drugs, such as paclitaxel and ixabepilone, at low nanomolar concentrations .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the autophosphorylation of Aurora-A and -B kinases . This inhibition disrupts the normal progression of mitosis, leading to the accumulation of cells with more than 4N DNA content and ultimately resulting in cell death .

Temporal Effects in Laboratory Settings

This compound has shown significant inhibition of tumor growth over time in various xenograft models, including multidrug-resistant models . It has also been found to block the phosphorylation of histone H3 in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated significant tumor growth inhibition at various dosage levels . For instance, in mice with established COLO 205 tumors, a dose-dependent inhibition was achieved at all three doses (3.75, 7.5, and 15 mg/kg) .

Transport and Distribution

Given its mechanism of action, it is likely that the compound is transported to the site of Aurora kinases, which are crucial for cell division .

Subcellular Localization

Given its mechanism of action, it is likely that the compound localizes to the site of Aurora kinases, which are crucial for cell division .

Méthodes De Préparation

La synthèse d'AMG-900 implique la découverte d'une nouvelle classe d'inhibiteurs de petites molécules de type phthalazinamine ATP-compétitives des aurorakinases . La voie de synthèse comprend la préparation de la N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phényl)-4-(4-méthylthiophène-2-yl)phthalazin-1-amine . Les conditions de réaction et les méthodes de production industrielle sont optimisées pour garantir un rendement élevé et une pureté du composé .

Analyse Des Réactions Chimiques

AMG-900 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans this compound.

Substitution : This compound peut subir des réactions de substitution où des groupes spécifiques sont remplacés par d'autres groupes fonctionnels.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité enzymatique des trois membres de la famille des aurorakinases (aurora-A, aurora-B et aurora-C) avec des valeurs de concentration inhibitrice demi-maximale de 5 nanomolaires ou moins . Dans les cellules tumorales, this compound inhibe l'autophosphorylation d'aurora-A et d'aurora-B, ainsi que la phosphorylation de l'histone H3 sur la sérine 10, un substrat proximal d'aurora-B . Cette inhibition conduit à une division cellulaire avortée sans arrêt mitotique prolongé, ce qui entraîne finalement la mort cellulaire .

Comparaison Avec Des Composés Similaires

AMG-900 est comparé à d'autres inhibiteurs d'aurorakinases tels que AZD1152, MK-0457 et PHA-739358 . Bien que ces composés ciblent également les aurorakinases, this compound est unique en raison de sa haute sélectivité et de sa puissance, en particulier dans les lignées cellulaires tumorales résistantes aux taxanes . Des composés similaires comprennent :

AZD1152 : Un inhibiteur d'aurorakinase actif contre aurora-B.

MK-0457 : Un inhibiteur pan-aurorakinase actif contre aurora-A, aurora-B et aurora-C.

PHA-739358 : Un inhibiteur d'aurorakinase actif contre aurora-B.

L'unicité d'this compound réside dans sa capacité à inhiber la prolifération des lignées cellulaires tumorales résistantes à d'autres inhibiteurs d'aurorakinases et sa large activité dans de multiples modèles de xénogreffe .

Propriétés

IUPAC Name |

N-[4-[3-(2-aminopyrimidin-4-yl)pyridin-2-yl]oxyphenyl]-4-(4-methylthiophen-2-yl)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N7OS/c1-17-15-24(37-16-17)25-20-5-2-3-6-21(20)26(35-34-25)32-18-8-10-19(11-9-18)36-27-22(7-4-13-30-27)23-12-14-31-28(29)33-23/h2-16H,1H3,(H,32,35)(H2,29,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUGFMLRJOCGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC5=C(C=CC=N5)C6=NC(=NC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241526 | |

| Record name | AMG-900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945595-80-2 | |

| Record name | N-[4-[[3-(2-Amino-4-pyrimidinyl)-2-pyridinyl]oxy]phenyl]-4-(4-methyl-2-thienyl)-1-phthalazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945595-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMG-900 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945595802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-900 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-900 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-900 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2G075611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of AMG 900?

A1: AMG 900 is a potent and highly selective inhibitor of Aurora kinases A, B, and C. [, , , , ]

Q2: How does AMG 900 interact with its target?

A2: AMG 900 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of Aurora kinases and preventing their activation. [, ]

Q3: What are the downstream consequences of Aurora kinase inhibition by AMG 900?

A3: AMG 900 inhibits Aurora kinase activity, leading to several downstream effects, including:

- Inhibition of Histone H3 phosphorylation: AMG 900 effectively blocks the phosphorylation of Histone H3 on Ser10, a direct substrate of Aurora-B. [, , , ]

- Aborted Cell Division: Treatment with AMG 900 results in disrupted chromosome congression and segregation, ultimately leading to aborted cell division without prolonged mitotic arrest. [, ]

- Polyploidization: AMG 900 induces polyploidization, characterized by an accumulation of cells with >4N DNA content. [, , , , ]

- Apoptosis: AMG 900 induces apoptosis, a programmed cell death pathway, in various cancer cell lines. [, , , , , ]

- Senescence: AMG 900 promotes cellular senescence, a state of irreversible growth arrest, in certain cancer cell lines. []

Q4: How does AMG 900's mechanism of action translate to its antitumor activity?

A4: By inhibiting Aurora kinases, AMG 900 disrupts essential mitotic processes, leading to cell cycle arrest, polyploidization, and apoptosis, ultimately resulting in tumor growth inhibition. [, , ]

Q5: What is the molecular formula and weight of AMG 900?

A5: The molecular formula of AMG 900 is C26H21N7OS. Its molecular weight is 479.56 g/mol. []

Q6: Is there any spectroscopic data available for AMG 900?

A6: The research articles provided do not include specific spectroscopic data for AMG 900.

Q7: What types of cancer have been studied in preclinical models of AMG 900?

A7: AMG 900 has demonstrated preclinical activity against a wide range of cancer types, including:

- Acute Myeloid Leukemia (AML) [, ]

- Ovarian Cancer [, , ]

- Prostate Cancer [, ]

- Breast Cancer [, , ]

- Colon Cancer [, ]

- Lung Cancer []

- Pancreatic Cancer []

- Uterine Cancer []

- Adrenocortical Carcinoma [, , ]

- Medulloblastoma []

- Ewing Sarcoma []

- Glioblastoma [, ]

- Liposarcoma []

Q8: What is the efficacy of AMG 900 in preclinical models?

A8: AMG 900 has shown promising antitumor activity in preclinical studies:

- In vitro: AMG 900 inhibits the proliferation of various cancer cell lines at low nanomolar concentrations. [, , , , , ]

- In vivo: Oral administration of AMG 900 effectively inhibits tumor growth in multiple human xenograft models, including those resistant to taxanes and other chemotherapeutic agents. [, , , , , , ]

Q9: Has AMG 900 been tested in combination with other anti-cancer agents?

A9: Yes, preclinical studies have explored the combination of AMG 900 with various agents:

- Taxanes: AMG 900 enhances the antitumor activity of paclitaxel and docetaxel in breast cancer models. [, ]

- Epothilones: AMG 900 synergizes with ixabepilone, inducing tumor regressions in taxane-resistant breast cancer xenografts. []

- HDAC inhibitors: AMG 900 demonstrates synergistic activity with HDAC inhibitors like vorinostat in prostate cancer models. [, ]

- Cytarabine: AMG 900 potentiates cell killing when combined with cytarabine in certain AML cell lines. []

- Other Chemotherapeutic Agents: AMG 900 shows synergistic or additive effects in combination with doxorubicin, cisplatin, and etoposide in various cancer models. [, , ]

Q10: What are the potential advantages of AMG 900 compared to other Aurora kinase inhibitors?

A10: AMG 900 possesses several characteristics that might translate into clinical advantages:

- Pan-Aurora Kinase Inhibition: AMG 900 targets all three Aurora kinase isoforms, potentially overcoming resistance mechanisms associated with isoform-selective inhibitors. [, , ]

- Activity against Multidrug-Resistant Cells: AMG 900 retains potency against cells resistant to other antimitotic agents, including taxanes and other Aurora kinase inhibitors. [, , ]

- Oral Bioavailability: AMG 900 is orally bioavailable, allowing for convenient administration and potentially improving patient compliance. [, , ]

Q11: What are the next steps in the development of AMG 900 as a potential cancer therapeutic?

A11: Further research is needed to:

Q12: What is the bioavailability of AMG 900?

A12: AMG 900 exhibits good oral bioavailability, ranging from 31% to 104% in fasted animals across different species. [, ] Food intake can influence the rate and extent of absorption. []

Q13: How is AMG 900 metabolized?

A13: AMG 900 is primarily metabolized in the liver. Studies in rats revealed gender differences in metabolic profiles. Male rats favor hydroxylation and subsequent sulfate conjugation on the pyrimidinyl-pyridine side-chain. Female rats favor oxidation on the thiophene ring's methyl group, followed by carboxylic acid formation and conjugation with acyl glucuronide. []

Q14: Which CYP enzymes are involved in AMG 900 metabolism?

A14: CYP phenotyping studies indicate gender-specific or biased CYP isoforms contributing to AMG 900 oxidative metabolism. Male rats predominantly utilize CYP2C11 and CYP2A2, while females favor CYP2C12. []

Q15: What is the primary route of AMG 900 elimination?

A15: Bile is the major route of AMG 900 elimination, with minimal unchanged drug detected, suggesting metabolism is the primary elimination pathway. []

Q16: Can you elaborate on the pharmacokinetic properties of AMG 900?

A16: AMG 900 exhibits low to moderate clearance and a small volume of distribution across tested species. Its terminal elimination half-life varies from 0.6 to 2.4 hours. In humans, the predicted clearance and volume of distribution at steady-state are 27.3 mL/h/kg and 93.9 mL/kg, respectively. The predicted half-life in humans is approximately 2.3 hours. [, ]

Q17: What are the pharmacodynamic effects of AMG 900?

A17: AMG 900 effectively inhibits phosphorylation of histone H3 in tumors and surrogate tissues in a dose- and concentration-dependent manner. The duration of target coverage above the in vivo p-histone H3 IC50 required for antitumor efficacy is over 6 hours per day. []

Q18: Are there any biomarkers for AMG 900 activity?

A18: Phosphorylation of histone H3 (p-histone H3) serves as a pharmacodynamic biomarker for AMG 900 activity. Inhibition of p-histone H3 in tumor and surrogate tissues like bone marrow correlates with AMG 900 plasma concentrations. Skin biopsies may have limited utility as a surrogate tissue for assessing AMG 900 pharmacodynamics due to lower sensitivity to p-histone H3 inhibition. [, ]

Q19: Have any resistance mechanisms to AMG 900 been identified?

A19: While AMG 900 displays activity against some multidrug-resistant cell lines, specific resistance mechanisms haven't been extensively characterized in the provided research. Further investigation is needed to understand potential resistance pathways.

Q20: What are the known toxicities of AMG 900?

A20: In preclinical studies, AMG 900 treatment resulted in transient body weight loss and decreased bone marrow cellularity in mice, consistent with its on-target effects on proliferating cells. [] In a Phase 1 clinical trial in AML patients, the most common adverse events included nausea, diarrhea, febrile neutropenia, fatigue, vomiting, alopecia, dyspnea, epistaxis, mucosal inflammation, and rash. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.